MTSEH vs. Charged MTS Reagents: Charge-Neutral Accessibility in Acetylcholine Receptor Channels
In the αThr244Cys mutant of the muscle acetylcholine receptor (AChR) expressed in Xenopus oocytes, the reaction rate constant for the neutral 2-hydroxyethyl-methanethiosulfonate (MTSEH) is independent of transmembrane potential. This contrasts sharply with the positively charged MTSEA and doubly-charged AEAETS, whose rate constants are strongly voltage-dependent, allowing calculation of the intrinsic electrostatic potential in the channel pore [1].
| Evidence Dimension | Rate constant dependence on transmembrane potential |
|---|---|
| Target Compound Data | Voltage-independent reaction (neutral charge) |
| Comparator Or Baseline | MTSEA (positive charge) and AEAETS (double positive charge); rate constants vary with voltage, e.g., for MTSEA the rate constant is influenced by a -230 mV intrinsic potential in the open state |
| Quantified Difference | Intrinsic electrostatic potential in open AChR channel estimated at -230 mV (with four ring glutamates) based on the ratio of rate constants between charged MTS reagents and the neutral MTSEH baseline [1]. |
| Conditions | Xenopus laevis oocytes expressing mouse-muscle AChR αThr244Cys mutant; two-electrode voltage clamp; MTS reagents applied extracellularly. |
Why This Matters
Only MTSEH can serve as the voltage-independent baseline required to isolate and quantify the intrinsic electrostatic potential of ion channels; charged reagents cannot substitute for this essential control.
- [1] Wilson, G.G.; Pascual, J.M.; Brooijmans, N.; Murray, D.; Karlin, A. (2000). The intrinsic electrostatic potential and the intermediate ring of charge in the acetylcholine receptor channel. J. Gen. Physiol. 115(2): 93-106. DOI: 10.1085/jgp.115.2.93. View Source
